8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
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Overview
Description
8,11-Dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine: is a complex organic compound that belongs to the class of indoloacridines. These compounds are known for their unique structural features, which combine elements of indole and acridine moieties. This particular compound is characterized by the presence of methoxy groups at positions 8 and 11, and a nitrobenzyl group at position 13. The combination of these functional groups imparts specific chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acridine Ring Formation: The acridine ring can be constructed via cyclization reactions involving appropriate aromatic precursors.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with the indoloacridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes. The nitrobenzyl group can be used as a photolabile protecting group, allowing for controlled release of active molecules in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The indoloacridine scaffold is known for its anticancer activity, and modifications of this compound could lead to the development of new anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also be used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves its interaction with various molecular targets. The nitrobenzyl group can undergo photolysis to release reactive intermediates, which can interact with cellular components. The indoloacridine core can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
8,11-Dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine: Lacks the nitrobenzyl group, which affects its reactivity and applications.
13-(4-Aminobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
8,11-Dimethoxy-13-(4-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine:
Uniqueness
The presence of both methoxy and nitrobenzyl groups in 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine makes it unique in terms of its chemical reactivity and potential applications. The nitrobenzyl group provides a handle for photochemical reactions, while the methoxy groups influence its electronic properties and stability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
8,11-dimethoxy-13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4/c1-34-24-13-14-25(35-2)27-22(24)15-18-9-12-21-20-5-3-4-6-23(20)30(28(21)26(18)29-27)16-17-7-10-19(11-8-17)31(32)33/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVYJJSVLALNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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